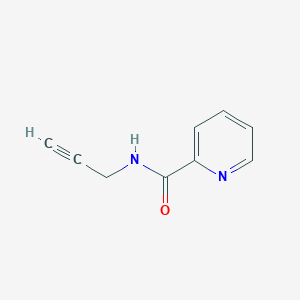![molecular formula C15H16BrN3O B2399914 2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol CAS No. 2380059-80-1](/img/structure/B2399914.png)
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol is a complex organic compound that features a bromopyrimidine moiety, a cyclopropyl group, and a phenylethanol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of pyrimidine to form 5-bromopyrimidine, followed by amination to introduce the amino group. The cyclopropyl and phenylethanol groups are then introduced through a series of substitution and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the bromopyrimidine or phenylethanol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could introduce various functional groups depending on the nucleophile used .
Applications De Recherche Scientifique
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclopropyl and phenylethanol groups may enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the cyclopropyl and phenylethanol groups.
2-Amino-5-bromopyridine: Similar structure but with a pyridine ring instead of pyrimidine.
2-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group can enhance the compound’s stability and binding affinity, while the phenylethanol group can provide additional sites for chemical modification .
Propriétés
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-13-8-17-14(18-9-13)19-10-15(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPRGEMMVWLSBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC2=NC=C(C=N2)Br)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2399837.png)



![2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile](/img/structure/B2399843.png)

![[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2399848.png)
![2-[(3-Chloro-4-methylphenyl)methoxy]propan-2-yl-trimethylsilane](/img/structure/B2399849.png)
![2-{[(2-chlorophenyl)methyl]amino}-N-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]acetamide, oxalic acid](/img/structure/B2399850.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2399854.png)
